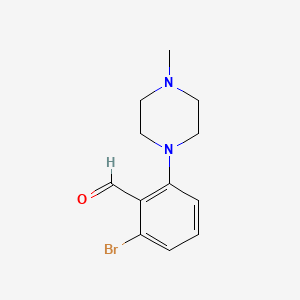

2-Bromo-6-(4-methylpiperazino)benzaldehyde

Description

Significance of Benzaldehyde (B42025) Scaffolds in Organic Synthesis

Benzaldehyde, with the chemical formula C₆H₅CHO, is the simplest aromatic aldehyde and serves as a cornerstone in organic synthesis. fiveable.mebritannica.com Its structure, which features an aldehyde group directly attached to a benzene (B151609) ring, provides a unique combination of aromatic stability and carbonyl reactivity. fiveable.me This makes the benzaldehyde scaffold a crucial precursor and intermediate for a wide array of organic compounds, including pharmaceuticals, dyes, flavorings, and fragrances. fiveable.mebritannica.comwisdomlib.org

The aldehyde functional group is the primary site of reactivity, readily participating in nucleophilic addition reactions. fiveable.me For instance, the reaction with hydrogen cyanide to form cyanohydrins creates a versatile intermediate that can be converted into other valuable organic molecules. fiveable.me Benzaldehyde also undergoes various condensation reactions, such as the synthesis of cinnamic acid, and can be oxidized to benzoic acid or reduced to benzyl (B1604629) alcohol. britannica.com Its versatility is further demonstrated by its use as a key reactant in the synthesis of compounds like dibenzalacetone and various imidazole (B134444) derivatives. wisdomlib.org This broad reactivity profile establishes the benzaldehyde core as an essential tool for constructing complex molecular architectures. sprchemical.com

Role of Piperazine (B1678402) Moieties in Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov This designation stems from its frequent appearance in biologically active compounds across numerous therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govingentaconnect.comnih.gov

The strategic importance of the piperazine moiety lies in its unique structural and physicochemical properties. The two nitrogen atoms offer multiple points for chemical modification, allowing chemists to fine-tune properties such as solubility, metabolic stability, and binding affinity for biological targets. nbinno.com The nitrogen atoms have an appropriate pKa, which can improve the pharmacokinetic profile of a drug candidate by increasing water solubility and bioavailability. nih.gov Furthermore, the piperazine structure can form crucial hydrogen bonds with target proteins, enhancing the biological activity of the molecule. researchgate.net Its structural adaptability allows it to interact effectively with a diverse range of biological targets, making it an indispensable building block in the development of novel therapeutic agents. nbinno.com

Strategic Importance of Halogen Substituents in Aromatic Systems

Halogen atoms (fluorine, chlorine, bromine, iodine) serve as highly strategic substituents in aromatic systems. numberanalytics.com Their presence on a benzene ring significantly influences the molecule's reactivity and provides a "handle" for further synthetic transformations. Halogens exhibit a dual electronic nature: they are electron-withdrawing through the inductive effect due to their high electronegativity, yet they can donate electron density through resonance via their lone pairs. msu.edulibretexts.orgmasterorganicchemistry.com

This duality has profound consequences for chemical reactivity. The strong inductive effect deactivates the aromatic ring, making it less reactive toward electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.comquora.com However, the resonance effect, which stabilizes the carbocation intermediate, directs incoming electrophiles to the ortho and para positions. msu.eduquora.com This predictable directing effect is a cornerstone of synthetic strategy. Beyond electrophilic substitution, the carbon-halogen bond is a key site for a variety of powerful reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com This makes aromatic halides exceptionally versatile intermediates for constructing complex molecules. numberanalytics.com

Contextualizing 2-Bromo-6-(4-methylpiperazino)benzaldehyde within Modern Organic Chemistry

The compound this compound stands as a prime example of a modern synthetic building block, strategically designed by combining the three aforementioned functional motifs. Its structure integrates a reactive benzaldehyde core, a pharmaceutically relevant piperazine moiety, and a synthetically versatile bromo substituent.

| Property | Value |

|---|---|

| CAS Number | 1381944-64-4 chemicalbook.comp212121.com |

| Molecular Formula | C₁₂H₁₅BrN₂O chemicalbook.com |

| Molecular Weight | 283.16 g/mol chemicalbook.com |

| Predicted Boiling Point | 384.2 ± 42.0 °C chemicalbook.com |

| Predicted Density | 1.411 ± 0.06 g/cm³ chemicalbook.com |

| Predicted pKa | 7.65 ± 0.42 chemicalbook.com |

The specific arrangement of these groups is critical. The benzaldehyde group offers a site for transformations such as reductive amination, olefination, or oxidation. The 4-methylpiperazino group is often incorporated into molecules to enhance their pharmacological profiles. The bromine atom, positioned ortho to both the aldehyde and the bulky piperazino group, serves two key purposes. Firstly, it acts as a crucial synthetic handle for cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity. Secondly, its steric and electronic presence influences the reactivity of the adjacent aldehyde group. This unique combination makes this compound a highly valuable intermediate for synthesizing complex, functionalized molecules, particularly in the pursuit of new pharmaceutical agents and materials.

Synthetic Methodologies for this compound and Related Molecular Architectures

The synthesis of this compound involves a modular approach that first requires the formation of a suitably substituted halogenated benzaldehyde precursor, followed by the introduction of the 4-methylpiperazino group. This article details established and contemporary synthetic strategies for achieving these key transformations.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXRXIOFWRSMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743054 | |

| Record name | 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-64-4 | |

| Record name | 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 2 Bromo 6 4 Methylpiperazino Benzaldehyde

Reactivity of the Aldehyde Functionality (–CHO)

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to undergo a wide array of transformations. In 2-Bromo-6-(4-methylpiperazino)benzaldehyde, the reactivity of the aldehyde is modulated by the electronic and steric effects of the adjacent substituents.

Condensation Reactions with Carbon Nucleophiles (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. nih.govacs.org For aromatic aldehydes, the presence of electron-withdrawing groups on the aromatic ring typically enhances the electrophilicity of the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups can decrease the reaction rate.

| Benzaldehyde (B42025) Substituent | Relative Reactivity | Typical Catalyst | Reference |

|---|---|---|---|

| 4-Nitro (electron-withdrawing) | High | Piperidine, Basic frameworks | nih.gov |

| 4-Chloro (electron-withdrawing) | Moderate-High | Piperidine, Basic frameworks | nih.gov |

| Unsubstituted | Moderate | Piperidine, Basic frameworks | nih.gov |

| 4-Methoxy (electron-donating) | Lower | Piperidine, Basic frameworks | nih.gov |

| 2-Nitro (electron-withdrawing, ortho) | High | Basic frameworks | nih.govresearchgate.net |

Selective Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent is critical to avoid unwanted side reactions with the aryl bromide and the tertiary amine of the piperazine (B1678402) ring.

Oxidation: For the oxidation to the corresponding benzoic acid, reagents that are tolerant of tertiary amines and aryl halides are required. Strong oxidants like potassium permanganate under neutral conditions can sometimes be employed for the oxidation of aldehydes, though they may also oxidize the tertiary amine. acs.org Milder, more selective methods would be preferable. Aerobic oxidation using specific catalysts, such as gold-based systems or chemo-enzymatic methods involving laccase and a mediator like TEMPO, could provide a pathway to the carboxylic acid while preserving the other functional groups. researchgate.netresearchgate.net Another approach involves using molecular oxygen with a co-reductant aldehyde and a metal oxide catalyst like Fe₂O₃, which has been shown to oxidize tertiary amines to their N-oxides but might be adapted for selective aldehyde oxidation under specific conditions. tandfonline.com

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using a variety of hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that is well-suited for this transformation, as it typically does not reduce aryl halides under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might be less chemoselective. Catalytic hydrogenation is another option, although care must be taken to select a catalyst that does not promote the hydrodehalogenation (removal) of the bromine atom. organic-chemistry.org

Formation of Schiff Bases and Related Imines

The reaction of the aldehyde functionality with primary amines leads to the formation of imines, commonly known as Schiff bases. jetir.orgijacskros.com This condensation reaction is typically reversible and often catalyzed by a trace amount of acid. ijltet.org The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. ijacskros.com

The electronic nature of the substituents on the benzaldehyde ring can influence the rate of Schiff base formation. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. researchgate.net While the 4-methylpiperazino group in this compound is electron-donating, the formation of Schiff bases is a very general reaction for most aldehydes. The reaction is driven to completion by the removal of water, often through azeotropic distillation. A wide variety of primary amines can be used, leading to a diverse range of imine products.

| Aldehyde | Primary Amine | Catalyst/Conditions | Reference |

|---|---|---|---|

| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid / Reflux | jetir.org |

| Substituted Benzaldehydes | p-Toluidine | Gooseberry Extract (Natural Acid) | ijltet.org |

| Salicylaldehyde | Ethylene Diamine | P₂O₅/SiO₂ / Solvent-free | |

| Substituted Benzaldehydes | Various Aromatic Amines | Microwave / Solvent-free | ijacskros.com |

Reactivity of the Aromatic Bromine Substituent

The carbon-bromine (C-Br) bond on the aromatic ring is a versatile handle for synthetic transformations, most notably for transition-metal-catalyzed cross-coupling reactions. It can also potentially act as a leaving group in nucleophilic aromatic substitution, although this is highly dependent on the ring's electronic properties.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. acsgcipr.org The bromine atom in this compound makes it an excellent substrate for this transformation.

The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.orgnih.gov The presence of the aldehyde group is generally well-tolerated under Buchwald-Hartwig conditions, although side reactions could occur depending on the specific base and temperature used. Nickel-based catalysts have also emerged as effective alternatives for similar transformations. rsc.org

| Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaO-t-Bu | Toluene | wikipedia.org |

| Pd(OAc)₂ | P(o-tolyl)₃ | - | Toluene | libretexts.org |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | nih.gov |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-Amyl alcohol | nih.gov |

Palladium-Catalyzed Transformations and Derivatives

The aryl bromide functionality in this compound is a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. These transformations allow for the substitution of the bromine atom with a wide variety of organic fragments, leading to a diverse library of derivatives.

Prominent examples of these reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C(sp²)–C(sp²) bond. For the title compound, this would enable the introduction of various aryl or vinyl substituents at the 2-position, yielding biaryl or styrenyl derivatives, respectively. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C(sp²)–C(sp²) bond. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation is valuable for synthesizing stilbene and cinnamate analogues from this compound. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgacs.org It is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Applying this reaction to the title compound provides a direct route to 2-alkynylbenzaldehyde derivatives, which are valuable intermediates for further cyclization reactions and the synthesis of complex heterocycles. organic-chemistry.orgresearchgate.net

The steric hindrance from the adjacent piperazine group and the coordinating potential of its nitrogen atoms can influence the catalytic cycle of these reactions, potentially requiring tailored ligands or reaction conditions for optimal yields.

Table 1: Representative Palladium-Catalyzed Reactions on Aryl Bromide Scaffolds This table is illustrative and based on general transformations of analogous aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |

Reactivity and Transformations Involving the Piperazine Heterocycle

The piperazine ring, particularly the secondary amine nitrogen, is a site of rich chemical reactivity, allowing for extensive modification and functionalization.

The secondary amine (N-H) of the piperazine ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: This can be achieved through several methods. Direct alkylation with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base is a common approach. researchgate.net Alternatively, reductive amination offers a versatile route, where the piperazine nitrogen reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product. nih.gov This method is particularly useful for introducing a wide range of functionalized alkyl groups.

N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine or pyridine, to form the corresponding amide. nih.gov This transformation is generally high-yielding and can be used to install a variety of acyl groups, influencing the electronic and steric properties of the molecule.

While modifications at the nitrogen atoms are most common, functionalization of the carbon atoms of the piperazine ring (C-H functionalization) has emerged as a powerful strategy for introducing greater structural diversity. mdpi.comencyclopedia.pubresearchgate.net These methods provide access to substitution patterns that are not achievable through traditional synthetic routes. mdpi.com

Advanced methods for C-H functionalization include:

Photoredox Catalysis: Using light-mediated catalysts, it is possible to generate an α-amino radical adjacent to one of the piperazine nitrogens. This radical can then be coupled with various reaction partners, such as Michael acceptors or heteroaromatics, to form new C-C bonds. mdpi.com

Direct C-H Lithiation: N-Boc protected piperazines can undergo direct, regioselective deprotonation at a carbon adjacent to the nitrogen using a strong base like s-butyllithium, often in the presence of a chelating agent like (-)-sparteine. The resulting organolithium species can be trapped with various electrophiles (e.g., acyl chlorides) to install substituents on the carbon framework of the ring. mdpi.comwhiterose.ac.uk

These strategies significantly expand the synthetic utility of the piperazine core beyond simple N-functionalization. encyclopedia.pub

The proximity of the nucleophilic piperazine nitrogen to the electrophilic benzaldehyde group allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Under acidic or basic conditions, the secondary amine of the piperazine can attack the aldehyde carbonyl.

This reaction, a type of intramolecular Pictet-Spengler or Mannich-type reaction, typically proceeds through the formation of an intermediate iminium ion, which is then attacked by a nucleophile. In this case, the piperazine nitrogen itself acts as the nucleophile. The initial condensation forms a seven-membered diazepine ring fused to the benzene (B151609) ring. Subsequent dehydration or oxidation can lead to stable, aromatic or partially saturated tricyclic products. The specific outcome often depends on the reaction conditions and the presence of additional reagents. Such fused heterocycles are common motifs in pharmacologically active compounds. researchgate.net

Multi-Component Reactions and Cascade Processes Utilizing the Compound

The multiple reactive sites on this compound make it an ideal substrate for multi-component reactions (MCRs) and cascade processes. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates portions of all starting materials, offering high efficiency and atom economy. nih.govnih.govresearchgate.net

The benzaldehyde group can participate in various well-known MCRs, such as the Ugi or Mannich reactions. For example, the aldehyde could react with an amine, an isocyanide, and a carboxylic acid in an Ugi four-component reaction.

Furthermore, the compound is well-suited for cascade (or domino) reactions, where a single synthetic operation triggers a sequence of bond-forming events. An illustrative cascade could be initiated by a palladium-catalyzed reaction at the aryl bromide site, followed by an intramolecular cyclization. For example:

Sonogashira/Cyclization Cascade: A Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., an amine or alcohol) would produce an intermediate.

This intermediate could then undergo a spontaneous or catalyzed intramolecular cyclization, where the nucleophilic group on the alkyne chain attacks the aldehyde, or the piperazine nitrogen attacks the newly installed alkyne, to construct a complex polycyclic system in a single pot.

Such strategies leverage the inherent reactivity of the molecule to rapidly build molecular complexity from a relatively simple starting material.

Table 2: Potential Multi-Component and Cascade Applications This table outlines hypothetical but chemically plausible reaction pathways.

| Reaction Type | Reactants (in addition to title compound) | Key Transformations | Potential Product Scaffold |

|---|---|---|---|

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | Formation of an α-acylamino amide | Highly substituted acyclic derivative |

| Heck/Cyclization Cascade | Alkene with a pendant nucleophile | Intermolecular C-C coupling followed by intramolecular ring formation | Fused heterocyclic system |

Design, Synthesis, and Structural Elucidation of Derivatives and Analogues of 2 Bromo 6 4 Methylpiperazino Benzaldehyde

Rational Design Principles for New Chemical Entities

The rational design of new chemical entities derived from 2-bromo-6-(4-methylpiperazino)benzaldehyde is founded on established principles of medicinal chemistry aimed at optimizing molecular interactions with biological targets. slideshare.net A primary strategy involves leveraging the structural features of the parent molecule, such as the piperazine (B1678402) and benzaldehyde (B42025) moieties, which are recognized as privileged structures in drug discovery. nih.govnih.gov The piperazine ring, with its two nitrogen atoms, offers opportunities for enhancing physicochemical properties like water solubility and oral bioavailability, which are crucial for drug development. nih.govbenthamdirect.com

Bioisosteric replacement is a key tactic employed in the design of novel analogues. spirochem.comcambridgemedchemconsulting.com This approach involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of improving the compound's activity, selectivity, or metabolic stability. For instance, modifying the N-substituent on the piperazine ring can significantly impact the molecule's interaction with target proteins. nih.gov Similarly, alterations to the benzaldehyde ring, such as the introduction of different halogen atoms or other substituents, can influence the electronic and steric properties of the molecule, thereby modulating its biological activity. nih.gov Computational methods, such as molecular docking and pharmacophore modeling, often guide the design process by predicting the binding affinity and orientation of the designed molecules within the active site of a target protein. slideshare.netunimas.my

Synthesis of Benzaldehyde Derivatives with Varied Halogenation and Substitution Patterns

The synthesis of benzaldehyde derivatives with varied halogenation and substitution patterns is a cornerstone of creating a diverse chemical library for structure-activity relationship (SAR) studies. These synthetic strategies often begin with commercially available substituted benzaldehydes or involve the introduction of functional groups onto the benzaldehyde ring through various organic reactions.

One common approach is the direct halogenation of the benzaldehyde ring using electrophilic halogenating agents. researchgate.net The position and number of halogen atoms introduced can be controlled by the choice of reagents and reaction conditions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) has been well-documented, often starting from 2-bromo-4-methylaniline. orgsyn.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing a wide range of substituents onto the benzaldehyde core. researchgate.net These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of alkyl, aryl, and other functional groups. The aldehyde group itself can be derived from the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a benzoic acid derivative. mdpi.com

Below is an interactive data table summarizing representative benzaldehyde derivatives with varied substitution patterns.

| Compound ID | R1 | R2 | R3 | Synthetic Method | Reference |

| BZD-01 | Br | H | CH3 | Diazotization followed by Sandmeyer reaction | orgsyn.org |

| BZD-02 | Cl | H | H | Electrophilic Chlorination | researchgate.net |

| BZD-03 | Br | F | H | Halogen Exchange | researchgate.net |

| BZD-04 | I | H | OCH3 | Iodination of p-anisaldehyde | researchgate.net |

| BZD-05 | Br | H | Phenyl | Suzuki Coupling | researchgate.net |

Synthesis of Piperazine Derivatives with Diverse N-Substitutions

The piperazine moiety is a versatile scaffold that allows for the introduction of a wide array of substituents at the nitrogen atoms, significantly influencing the pharmacological properties of the resulting compounds. nih.govmdpi.com The synthesis of piperazine derivatives with diverse N-substitutions typically involves the reaction of a piperazine core with various electrophiles. nih.gov

A common synthetic route is the N-alkylation of piperazine or its derivatives with alkyl halides or sulfonates. nih.gov Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another widely used method for introducing N-alkyl groups. mdpi.com For the synthesis of N-aryl piperazines, Buchwald-Hartwig amination has proven to be a highly effective method, allowing for the coupling of piperazines with aryl halides. mdpi.com

The structural diversity of N-substituted piperazines is vast, with about 80% of piperazine-containing drugs having substituents only at the nitrogen positions. mdpi.com These substitutions can range from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties. researchgate.net

The following interactive data table provides examples of N-substituted piperazine derivatives and the synthetic methods employed.

| Compound ID | N-Substituent | Starting Piperazine | Synthetic Method | Reference |

| PIPZ-01 | Methyl | Piperazine | Reductive Amination with Formaldehyde | nih.gov |

| PIPZ-02 | Ethyl | Piperazine | N-Alkylation with Ethyl Bromide | nih.gov |

| PIPZ-03 | Phenyl | Piperazine | Buchwald-Hartwig Amination with Bromobenzene | mdpi.com |

| PIPZ-04 | Benzyl | Piperazine | N-Alkylation with Benzyl Chloride | nih.gov |

| PIPZ-05 | Acetyl | Piperazine | Acylation with Acetic Anhydride | nih.gov |

Exploration of Fused Ring Systems and Other Heterocyclic Analogues Derived from the Compound

The exploration of fused ring systems and other heterocyclic analogues derived from this compound opens up new avenues for discovering compounds with novel biological activities. organic-chemistry.org The synthesis of these complex structures often involves intramolecular cyclization reactions, where the functional groups on the parent molecule are utilized to form new rings. nih.gov

For instance, the aldehyde and the bromo substituent on the benzaldehyde ring can serve as handles for constructing fused heterocyclic systems. The Mallory photoreaction, an oxidative photocyclization, can be employed to synthesize fused aromatic systems from stilbene-like precursors. rsc.org Another approach involves the reaction of the aldehyde with a suitable binucleophile to form a new heterocyclic ring fused to the benzene (B151609) ring.

The synthesis of benzo-fused N-heterocycles is a well-established area of organic chemistry, with numerous methods available for constructing indole, quinoline, and other related systems. organic-chemistry.org These strategies can be adapted to the this compound scaffold to create a diverse range of fused analogues. For example, a Pictet-Spengler reaction could be envisioned if the aldehyde were to react with a suitable amine-containing side chain. ebrary.net

An interactive data table of potential fused heterocyclic systems is presented below.

| Fused System ID | Heterocyclic Ring | Key Reaction | Potential Precursor | Reference |

| FUS-01 | Furo[3,2-b]pyridine | Intramolecular Cyclization | Modified Benzaldehyde with Hydroxyethyl sidechain | researchgate.net |

| FUS-02 | Thieno[3,2-b]pyridine | Intramolecular Cyclization | Modified Benzaldehyde with Thioethyl sidechain | rsc.org |

| FUS-03 | Quinoline | Friedländer Annulation | Reaction with an enolizable ketone | beilstein-journals.org |

| FUS-04 | Benzoxazine | Cyclization of an o-aminophenol derivative | Reaction with an aminophenol | organic-chemistry.org |

| FUS-05 | Imidazo[1,2-a]pyridine | Multicomponent Reaction | Reaction with an aminopyridine and isocyanide | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromo 6 4 Methylpiperazino Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out atomic connectivity and gain insights into the molecule's spatial arrangement.

The ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-6-(4-methylpiperazino)benzaldehyde is expected to show distinct signals corresponding to the aromatic, aldehyde, and piperazine (B1678402) moieties. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 10.3 ppm. researchgate.net The aromatic region should display signals for three protons on the trisubstituted benzene (B151609) ring. Based on the analysis of similar compounds like 2-bromobenzaldehyde, these protons would likely appear as a triplet and two doublets. chemicalbook.com The piperazine ring protons are expected to show complex signals in the aliphatic region, further split due to their diastereotopic nature arising from the hindered rotation around the Ar-N bond. researchgate.net The N-methyl group should present as a sharp singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 190 ppm. researchgate.net The aromatic ring is expected to show six distinct signals, with the carbon atoms directly bonded to the bromine (C2) and the piperazino group (C6) being identifiable by their chemical shifts and comparison to related structures. chemicalbook.com The piperazine ring carbons typically resonate in the δ 45-55 ppm range, while the N-methyl carbon appears further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| CHO | ~10.3 | s (singlet) | ~190.2 |

| Ar-H (H4) | ~7.6 | t (triplet) | ~134.1 |

| Ar-H (H3, H5) | ~7.4 - 7.8 | m (multiplet) | ~127-130 |

| C-Br (C2) | - | - | ~127.0 |

| C-N (C6) | - | - | ~146.7 |

| C1 | - | - | ~131.2 |

| Piperazine CH₂ (proximal to ring) | ~3.2 | m (multiplet) | ~52.0 |

| Piperazine CH₂ (distal to ring) | ~2.6 | m (multiplet) | ~55.0 |

| N-CH₃ | ~2.4 | s (singlet) | ~46.0 |

Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complete structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the aromatic protons, showing a cross-peak between the H4 proton and its neighbors (H3 and H5). It would also help delineate the coupling network within the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and the methylene (B1212753) protons to their respective piperazine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include a cross-peak from the aldehyde proton (CHO) to the C1 and C2 carbons of the aromatic ring. Additionally, correlations from the piperazine methylene protons to the C6 carbon would definitively confirm the attachment point of the piperazino substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's conformation. A significant NOE would be expected between the aldehyde proton and the aromatic H5 proton, confirming the aldehyde group's orientation. Furthermore, NOEs between the piperazine protons and the ortho-substituent (bromine) would provide insight into the rotational barrier and preferred conformation around the Ar-N bond. researchgate.net

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing structural features based on its fragmentation patterns under ionization.

EI is a hard ionization technique that results in significant fragmentation. The mass spectrum of this compound (C₁₂H₁₅BrN₂O, Mol. Wt. ~282/284 g/mol ) would be expected to show a characteristic molecular ion (M⁺˙) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as two peaks of nearly equal intensity at m/z 282 and 284. miamioh.edu

The fragmentation pattern would likely involve initial cleavages at the weakest bonds. Common fragmentation pathways for related benzaldehydes include the loss of a hydrogen radical to form a stable benzoyl cation [M-H]⁺, or the loss of carbon monoxide [M-CO]⁺˙. docbrown.info For this specific molecule, key fragmentation would involve the piperazine moiety. Alpha-cleavage next to the nitrogen atoms is a dominant pathway, leading to the formation of a characteristic ion at m/z 71, corresponding to the [CH₂=N(CH₃)CH₂CH₂]⁺ fragment. The loss of the entire N-methylpiperazino radical would also be a probable pathway.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Predicted Fragment Ion | Origin |

| 282/284 | [C₁₂H₁₅BrN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 281/283 | [C₁₂H₁₄BrN₂O]⁺ | Loss of H˙ from aldehyde |

| 203/205 | [C₇H₅BrO]⁺˙ | Loss of C₅H₁₀N₂ |

| 184/186 | [C₇H₅Br]⁺˙ | Loss of CHO and piperazine fragment |

| 71 | [C₄H₉N₂]⁺ | N-methylpiperazine fragment via α-cleavage |

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound, ESI-MS in positive ion mode would show a prominent isotopic cluster at m/z 283 and 285, corresponding to [C₁₂H₁₆⁷⁹BrN₂O]⁺ and [C₁₂H₁₆⁸¹BrN₂O]⁺.

When coupled with a high-resolution mass analyzer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, the exact mass of this ion can be determined with high precision (typically to within 5 ppm). This allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion (C₁₂H₁₆⁷⁹BrN₂O⁺) is 283.0495 Da.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. msu.edu

The IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹. The position of this band is sensitive to the electronic effects of the ring substituents. bohrium.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups appear just below 3000 cm⁻¹. The spectrum would also feature aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Other important vibrations include the C-N stretching of the piperazine group and the C-Br stretch, which would appear in the fingerprint region at lower wavenumbers. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3100 | C-H Stretch | Aromatic |

| 2800-2980 | C-H Stretch | Aliphatic (Piperazine, -CH₃) |

| ~2720, ~2820 | C-H Stretch (Fermi doublet) | Aldehyde |

| 1690-1715 | C=O Stretch | Aldehyde |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aryl-Amine |

| 550-750 | C-Br Stretch | Aryl-Bromide |

X-ray Crystallography for Definitive Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 2-bromo-4-methylbenzaldehyde (B1335389), offers significant insights into the expected solid-state structure of the benzaldehyde (B42025) core. The study of 2-bromo-4-methylbenzaldehyde reveals key structural features that are likely to be conserved in the target molecule. nih.govresearchgate.net

In the crystal structure of 2-bromo-4-methylbenzaldehyde, the molecule is essentially planar, with the aldehyde group being slightly twisted out of the plane of the aromatic ring. nih.gov This twisting is a common feature in ortho-substituted benzaldehydes and is attributed to steric hindrance between the aldehyde group and the ortho substituent. A similar conformation is expected for this compound, where the bulky 4-methylpiperazino group at the other ortho position would likely induce a significant twist of the aldehyde group to minimize steric repulsion.

For this compound, the presence of the nitrogen-rich piperazino group would introduce the possibility of additional intermolecular interactions, such as C-H···N hydrogen bonds, which could significantly influence the crystal packing. The bulky and flexible nature of the 4-methylpiperazino group may also lead to more complex packing arrangements compared to the simpler 2-bromo-4-methylbenzaldehyde.

Table 3: Comparison of Expected Crystallographic Parameters

| Parameter | 2-bromo-4-methylbenzaldehyde (Experimental) nih.gov | This compound (Predicted) |

| Crystal System | Monoclinic | To be determined |

| Space Group | P2₁/c | To be determined |

| Aldehyde-Ring Torsion Angle | Significant | Expected to be significant, likely larger |

| Intermolecular Interactions | C-H···O, π-π stacking | C-H···O, C-H···N, π-π stacking |

Note: The predicted parameters for this compound are based on chemical intuition and comparison with the known structure of a related compound.

Synthetic Applications and Utility of 2 Bromo 6 4 Methylpiperazino Benzaldehyde in Complex Molecular Architecture

Role as a Versatile Synthetic Building Block for Heterocyclic Scaffolds

The structure of 2-Bromo-6-(4-methylpiperazino)benzaldehyde is well-suited for the construction of various heterocyclic scaffolds. The ortho-bromoaldehyde functionality is a classic precursor for the synthesis of nitrogen-containing heterocycles.

One of the most probable applications is in the synthesis of quinazolines and related fused pyrimidine (B1678525) systems. The reaction of an ortho-aminobenzaldehyde with a nitrogen source is a common method for constructing the quinazoline (B50416) ring. organic-chemistry.orgnih.govfrontiersin.org While the piperazino group is not a primary amine, the bromine atom could potentially be displaced by an amino group via nucleophilic aromatic substitution or converted to an amino group through various synthetic routes, thus setting the stage for an intramolecular cyclization or a condensation reaction to form a heterocyclic ring.

Furthermore, the aldehyde group can react with a wide range of nucleophiles, including amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These intermediates can then undergo subsequent intramolecular reactions, facilitated by the ortho-bromo substituent, to yield a diverse array of heterocyclic systems. For instance, palladium-catalyzed intramolecular C-N or C-O bond formation could lead to the synthesis of various fused heterocyclic compounds. researchgate.net The presence of the 4-methylpiperazino group can also influence the electronic properties and reactivity of the aromatic ring, potentially directing the regioselectivity of these cyclization reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Route | Key Functional Groups Involved |

| Quinazolines | Conversion of bromo to amino group, followed by condensation with a one-carbon unit. | Aldehyde, Bromo (converted to Amino) |

| Benzodiazepines | Reaction with a 1,2-diamine followed by cyclization. | Aldehyde, Bromo |

| Benzoxazines | Reaction with an aminophenol. | Aldehyde, Bromo |

| Phthalazinones | Reaction with hydrazine (B178648) followed by cyclization. | Aldehyde, Bromo |

Integration into Multi-Step Organic Synthesis for Advanced Intermediates

The distinct reactivity of the functional groups in this compound allows for its sequential modification, making it an excellent candidate for integration into multi-step synthetic sequences to generate advanced molecular intermediates.

The aldehyde group can be protected, for example as an acetal, to allow for selective reactions at the bromine-substituted position. This ortho-bromine atom is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. These cross-coupling reactions would enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, as well as various amino and alkoxy moieties. rug.nlacs.orgresearchgate.net

Following the modification at the ortho-position, the deprotection of the aldehyde would regenerate the reactive carbonyl group for further transformations. This aldehyde can then be used for chain elongation, introduction of other functional groups, or construction of another ring system. This step-wise functionalization strategy is a cornerstone of modern organic synthesis for building complex molecules with precisely controlled substitution patterns. The 4-methylpiperazino group, generally stable under many reaction conditions, can be carried through multiple synthetic steps, imparting specific physicochemical properties, such as increased solubility and basicity, to the final products.

Contribution to the Construction of Macrocycles and Polycyclic Systems

While no specific examples are found in the literature for this compound, ortho-dihaloaromatics and related structures are valuable precursors in the synthesis of macrocycles and polycyclic systems. The divergent reactivity of the aldehyde and the bromine atom can be exploited in macrocyclization strategies.

For instance, the aldehyde could be reacted with a difunctional reagent to form a long linear chain, which could then undergo an intramolecular cyclization via a reaction involving the bromine atom, such as an intramolecular Suzuki or Buchwald-Hartwig coupling. The rigidity of the benzene (B151609) ring and the defined stereochemistry of the ortho-substituents can provide a level of pre-organization that favors the macrocyclization process over intermolecular polymerization.

In the context of polycyclic systems, the initial formation of a heterocyclic ring using the ortho-bromoaldehyde functionality, as discussed in section 7.1, could be followed by further annulation reactions on the newly formed ring or the existing aromatic system to build up a more complex polycyclic architecture. The 4-methylpiperazino group could also play a role in directing these subsequent cyclizations or could be functionalized itself in later stages of the synthesis.

Incorporation into Diversely Functionalized Molecules with Potential Applications

The structural motifs present in this compound are found in many biologically active molecules and functional materials. The piperazine (B1678402) ring is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic properties. The benzaldehyde (B42025) moiety is a precursor to a wide range of functional groups and molecular scaffolds.

Therefore, it is plausible that derivatives of this compound could be synthesized and investigated for various applications. For example, the synthesis of novel quinazoline derivatives could lead to compounds with potential anticancer, antibacterial, or anti-inflammatory activities. frontiersin.orgmdpi.com The incorporation of this building block into larger, more complex structures could also be explored in the field of materials science, where substituted aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The bromine atom also allows for the introduction of radiolabels, which could be useful in the development of imaging agents. acs.org

Table 2: Potential Applications of Molecules Derived from this compound

| Application Area | Potential Molecular Class | Key Structural Features |

| Medicinal Chemistry | Quinazoline derivatives, substituted benzophenones, novel heterocyclic systems. | Piperazine moiety, fused heterocyclic rings. |

| Materials Science | Conjugated organic molecules, fluorescent probes. | Extended π-systems via cross-coupling. |

| Agrochemicals | Novel pesticides and herbicides. | Substituted aromatic core with heterocyclic components. |

Future Research Directions and Emerging Opportunities in 2 Bromo 6 4 Methylpiperazino Benzaldehyde Chemistry

Development of More Sustainable and Green Synthetic Pathways

Future research will likely prioritize the development of environmentally benign methods for the synthesis of 2-bromo-6-(4-methylpiperazino)benzaldehyde and its derivatives, moving away from traditional multi-step processes that may involve hazardous reagents and generate significant waste.

Key Research Thrusts:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, higher yields, and reduced reaction times. springerprofessional.demdpi.comdurham.ac.ukuc.pt The development of a continuous flow process for the key synthetic steps, such as the nucleophilic aromatic substitution of a di-bromo benzaldehyde (B42025) precursor with 1-methylpiperazine, could streamline production and minimize waste. springerprofessional.de This approach is particularly advantageous for managing reaction conditions and improving process safety. durham.ac.uk

Green Solvents and Catalysts: The exploration of greener solvents, such as deep eutectic solvents (DES), could replace traditional volatile organic compounds, reducing the environmental impact of the synthesis. cas.org Furthermore, employing heterogeneous catalysts that can be easily recovered and reused aligns with the principles of green chemistry, simplifying purification and reducing waste streams. nih.gov

One-Pot Procedures: Designing one-pot, multi-component reactions would enhance efficiency by reducing the number of intermediate isolation and purification steps. acs.orgresearchgate.neteurekaselect.com A potential one-pot strategy could involve the in-situ generation of a reactive intermediate followed by immediate coupling with 1-methylpiperazine. acs.orgresearchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of substituted benzaldehydes is a promising green alternative. worldwidejournals.com Future work could investigate the potential of engineered enzymes for the selective synthesis of this compound or its precursors.

| Green Chemistry Approach | Potential Advantages | Relevant Research Areas |

| Flow Chemistry | Enhanced safety, improved yield and purity, reduced waste, scalability. springerprofessional.demdpi.comdurham.ac.uk | Continuous production of intermediates and final product. uc.pt |

| Green Solvents | Reduced environmental impact, potential for recyclability, lower toxicity. cas.org | Use of deep eutectic solvents, ionic liquids, or water-based systems. |

| Heterogeneous Catalysis | Ease of catalyst separation and reuse, simplified product purification. nih.gov | Development of reusable catalysts for key reaction steps. |

| One-Pot Synthesis | Increased efficiency, reduced solvent use, minimized waste generation. acs.orgresearchgate.neteurekaselect.com | Multi-component reaction design. |

Exploration of Novel Catalytic Transformations and Reaction Methodologies

The functional groups present in this compound offer multiple handles for novel catalytic transformations, enabling the creation of a diverse library of derivatives.

Key Research Thrusts:

C-H Activation: Direct functionalization of the aromatic C-H bonds represents a highly atom-economical approach to introduce further complexity. acs.orgresearchgate.netuva.nl Palladium-catalyzed C-H activation could be explored to introduce substituents at the positions ortho to the existing groups, guided by the aldehyde or piperazine (B1678402) moieties. acs.org

Cross-Coupling Reactions: The bromo substituent is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. rug.nlacs.org These reactions would allow for the introduction of a wide range of aryl, alkyl, and amino groups, respectively, to generate novel analogues. A one-pot reduction/cross-coupling procedure could also be a viable strategy for synthesizing derivatives. acs.orgresearchgate.net

Photocatalysis: Visible-light photoredox catalysis offers a mild and sustainable method for activating the C-Br bond. rsc.orgamazonaws.comnih.govresearchgate.netfigshare.com This could enable novel transformations that are not accessible through traditional thermal methods, such as radical-based additions or couplings. nih.gov Research into photocatalytic bromination of arenes could also inform the development of more efficient syntheses of the parent compound. rsc.orgnih.gov

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for functionalizing the aldehyde group or other parts of the molecule, reducing concerns about metal contamination in potential pharmaceutical applications. acs.org

| Catalytic Method | Target Functionality | Potential Outcome |

| C-H Activation | Aromatic C-H bonds | Introduction of new substituents without pre-functionalization. acs.orgresearchgate.net |

| Cross-Coupling | C-Br bond | Formation of C-C, C-N, and C-O bonds to create diverse analogues. rug.nlacs.org |

| Photocatalysis | C-Br bond | Mild and selective bond activation for novel transformations. amazonaws.comnih.govresearchgate.net |

| Organocatalysis | Aldehyde group | Metal-free functionalization for cleaner product synthesis. acs.org |

Computational-Aided Design and Virtual Screening of Next-Generation Analogues

Computational chemistry and machine learning are poised to accelerate the discovery of novel analogues of this compound with tailored properties.

Key Research Thrusts:

Molecular Docking and Virtual Screening: The piperazine moiety is a common scaffold in drug discovery. eurekaselect.comnih.govpharmaceuticaljournal.netmdpi.comresearchgate.netnih.govnih.govbenthamdirect.comresearchgate.netresearchgate.net Molecular docking studies can be used to screen virtual libraries of derivatives against various biological targets, such as protein kinases, to identify promising candidates for further synthesis and testing. nih.govpharmaceuticaljournal.netmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of analogues with their biological activity or material properties. cas.orgnih.gov These models can then be used to predict the properties of unsynthesized compounds, guiding the design of more potent or functional molecules.

Machine Learning and AI: Advanced machine learning algorithms can analyze large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new molecules with high accuracy. nih.govrsc.orgmdpi.comacs.org This approach can be particularly useful in identifying novel kinase inhibitors or other bioactive compounds based on the this compound scaffold. cas.orgnih.govrsc.orgmdpi.comacs.org

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Virtual screening against biological targets (e.g., kinases). nih.govpharmaceuticaljournal.netmdpi.comnih.gov | Identification of potential lead compounds for drug discovery. researchgate.netnih.gov |

| QSAR | Predicting biological activity or material properties. cas.orgnih.gov | Rational design of analogues with optimized properties. |

| Machine Learning / AI | High-throughput screening and property prediction. rsc.orgmdpi.comacs.org | Accelerated discovery of novel functional molecules. cas.orgnih.gov |

Advanced Applications in Materials Science and Functional Molecule Development

The combination of an aromatic core, a halogen atom, and a tertiary amine group suggests that derivatives of this compound could find applications in materials science.

Key Research Thrusts:

Polymer Chemistry: The piperazine and aldehyde functionalities can be used as monomers or functional handles in polymerization reactions. acs.orgacs.orgrsc.orgresearchgate.netnih.gov For instance, polymers incorporating the piperazine moiety have been investigated for their antimicrobial properties. rsc.orgnih.gov The aldehyde group can participate in condensation polymerizations, while the bromo-aromatic ring can be functionalized post-polymerization to tune the material's properties.

Organic Electronics: The conjugated aromatic system could be extended through cross-coupling reactions to create larger pi-conjugated systems suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The piperazine group could be used to tune the electronic properties and solubility of these materials.

Functional Dyes and Sensors: Modification of the aromatic ring through catalytic transformations could lead to the development of novel dyes with interesting photophysical properties. The piperazine nitrogen could act as a binding site for metal ions or other analytes, making these compounds potential candidates for chemical sensors.

| Application Area | Key Structural Feature(s) | Potential Functionality |

| Polymer Science | Piperazine and aldehyde groups | Monomers for functional polymers, antimicrobial materials. acs.orgacs.orgrsc.orgresearchgate.netnih.gov |

| Organic Electronics | Bromo-aromatic core | Precursor for pi-conjugated systems for OLEDs and OPVs. |

| Dyes and Sensors | Entire scaffold | Development of novel chromophores and chemosensors. |

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-6-(4-methylpiperazino)benzaldehyde, and how is purity validated?

Methodological Answer:

Synthesis typically involves sequential functionalization:

- Step 1: Bromination of a benzaldehyde precursor (e.g., 2-hydroxybenzaldehyde derivatives) using brominating agents like NBS or Br₂ in controlled conditions to introduce the bromine substituent .

- Step 2: Introduction of the 4-methylpiperazino group via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling, requiring palladium catalysts and optimized ligand systems .

- Purity Validation:

- HPLC (>95% purity threshold) with UV detection at 254 nm.

- 1H/13C NMR to confirm structural integrity (e.g., aldehyde proton at ~10 ppm, piperazino methyl at ~2.3 ppm).

- Mass Spectrometry (HRMS) for molecular ion verification.

Advanced: How do steric and electronic effects of the bromine substituent influence cross-coupling reactivity?

Methodological Answer:

The bromine atom at position 2 creates steric hindrance, reducing accessibility for catalytic systems. However, its electron-withdrawing nature activates the aryl ring for cross-coupling (e.g., Suzuki-Miyaura). Key considerations:

- Ligand Selection: Bulky ligands (e.g., SPhos) mitigate steric challenges in Pd-catalyzed reactions .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Contradiction Note: Evidence from fluorinated analogs (e.g., 4-bromo-2-fluorobenzaldehyde) shows halogen positioning alters regioselectivity; thus, computational DFT studies are recommended to predict reactivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the aldehyde (δ ~10 ppm), aromatic protons (δ 7–8 ppm), and piperazino methyl group (δ ~2.3 ppm) .

- IR Spectroscopy: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and N-H stretches from piperazino (~3300 cm⁻¹).

- Elemental Analysis: Validate C, H, N, Br composition (±0.4% tolerance).

Advanced: How can side reactions involving aldehyde and piperazino groups be controlled during functionalization?

Methodological Answer:

- Aldehyde Protection: Use acetal formation (e.g., ethylene glycol) to prevent nucleophilic attack during piperazino modification .

- Selective Catalysis: Employ Pd/XPhos systems for C-Br activation without affecting the aldehyde.

- Contradiction Alert: Evidence from 4-bromo-2-hydroxybenzaldehyde shows unprotected aldehydes may undergo Knoevenagel condensation; monitor via TLC .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes .

- First Aid: For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced: Can computational modeling predict this compound’s bioactivity or catalytic utility?

Methodological Answer:

- DFT Calculations: Model transition states for cross-coupling reactions to optimize catalyst/ligand pairs.

- Molecular Docking: If targeting biological applications (e.g., kinase inhibition), dock into active sites (e.g., EGFR) using AutoDock Vina .

- Case Study: Analogous 6-bromo-benzothiazine derivatives showed antiviral activity via docking studies .

Basic: What are the solubility properties and storage conditions?

Methodological Answer:

- Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol/water mixtures.

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .

Advanced: How to resolve contradictions in reaction yields under varying conditions?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (temperature, catalyst loading).

- Kinetic Profiling: Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.

- Case Study: Yields for bromobenzaldehyde derivatives varied by 20% across batches due to trace moisture; rigorous drying of reagents is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.